1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole
Description
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole is a benzimidazole derivative featuring a sulfonyl group linked to a 4-ethoxynaphthalen-1-yl substituent. The benzimidazole core consists of a fused benzene and imidazole ring system, which is known for its electron-rich aromaticity and versatility in medicinal chemistry . This compound’s structural complexity positions it as a candidate for diverse biological applications, though specific pharmacological data remain unexplored in the provided literature.
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-18-11-12-19(15-8-4-3-7-14(15)18)25(22,23)21-13-20-16-9-5-6-10-17(16)21/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZNVBRSGNZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Preparation of 4-ethoxynaphthalene-1-sulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxynaphthalene with chlorosulfonic acid under controlled conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with benzimidazole in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The benzimidazole ring undergoes electrophilic substitution, particularly under Mannich reaction conditions. For example, 1H-benzimidazole derivatives react with formaldehyde and secondary amines (e.g., piperazine) to form Mannich bases .
Mechanistic insights:
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Electrophilic attack : Formaldehyde generates an iminium intermediate, facilitating amine coupling.
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Steric effects : The sulfonyl group directs substitution to the less hindered nitrogen of the benzimidazole .
Ring Cleavage Reactions
The benzimidazole ring is susceptible to cleavage under alkaline aqueous conditions, leading to decomposition:
Critical factors:
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pH dependence : Ring stability decreases significantly above pH 9.
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Solvent effects : Polar aprotic solvents (e.g., DMF) mitigate hydrolysis compared to water .
Stability Under Oxidative/Reductive Conditions
While specific data for this compound is limited, analogous sulfonyl-benzimidazoles show moderate stability:
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Oxidation : The ethoxy group may oxidize to a carbonyl under strong agents (e.g., KMnO₄), though this remains unverified experimentally.
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Reduction : Sulfonyl groups are typically resistant to mild reductants (e.g., NaBH₄) but may reduce to thioethers with LiAlH₄ .
Comparative Reactivity
A comparison with related compounds highlights unique traits:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as an essential intermediate in synthesizing more complex organic compounds, particularly in developing novel pharmaceuticals and materials.
Biology
- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor, potentially affecting metabolic pathways. Its sulfonyl group can interact strongly with active sites of enzymes.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. It has been investigated for its ability to modulate receptor activity, which could lead to new treatments for various diseases.
Industry
- Specialty Chemicals Development : Utilized in creating specialty chemicals, this compound can be incorporated into formulations for coatings, adhesives, and other materials requiring specific chemical properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Anti-Cancer Research : A study demonstrated that derivatives of benzimidazole exhibit cytotoxic effects on cancer cell lines, suggesting that modifications like those present in 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole could enhance efficacy against tumors.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promising results, indicating potential therapeutic pathways for metabolic disorders.
- Material Science Applications : Research into the use of this compound in developing advanced materials has shown that it can improve the properties of polymers through its unique chemical interactions.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzimidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole with structurally analogous benzimidazole derivatives:
Physicochemical Properties
- Melting Points : Substituents influence melting behavior. For example, morpholine derivatives (e.g., compounds) exhibit melting points between 91–167°C, whereas sulfonyl-linked analogs like 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole decompose at 98–102°C .
- Reactivity : The sulfonyl group enables nucleophilic substitution (e.g., hydrolysis) and electrophilic aromatic substitution, with electron-donating groups (e.g., ethoxy) activating the benzene ring toward further functionalization .
Biological Activity
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Its unique structure, characterized by a sulfonyl group attached to a naphthalene moiety and an ethoxy group, has drawn interest in various fields, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is . It features a benzimidazole ring that is substituted with a sulfonyl group linked to a 4-ethoxynaphthalene moiety. This structural arrangement is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzimidazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of target proteins, leading to various biological effects.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases or phosphatases involved in cancer progression or inflammatory pathways .
Antimicrobial Properties
Some studies suggest that benzimidazole derivatives possess antimicrobial activities against a range of pathogens. This includes both bacterial and fungal strains, indicating potential applications in treating infectious diseases .
Case Studies
- Anticancer Study : A study published in PubMed explored the effects of various benzimidazole derivatives on cancer cell lines. The results indicated that this compound exhibited potent inhibitory effects on cell viability, particularly in breast cancer cells .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings demonstrated that the compound effectively reduced kinase activity, leading to decreased tumor growth in vitro .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of similar benzimidazole compounds against Staphylococcus aureus and Candida albicans, suggesting a broader application for this class of compounds in treating infections .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole, and how can purity be ensured?
The synthesis typically involves sulfonylation of 1H-benzimidazole derivatives using sulfonyl chlorides, followed by coupling with ethoxynaphthalene precursors. Key steps include controlling reaction temperature and solvent choice (e.g., DCM or DMF). Purity is confirmed via 2D NMR (e.g., - COSY, HSQC) to resolve overlapping signals and ensure regioselectivity . Chromatographic purification (e.g., silica gel column) and melting point analysis are critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- X-ray crystallography resolves the 3D arrangement of the sulfonyl and ethoxynaphthalene groups, confirming bond angles and torsion angles (e.g., C–S–O bond geometry) .
- 2D NMR (HSQC, HMBC) identifies proton-carbon correlations, distinguishing between benzimidazole and naphthalene protons .
- FT-IR verifies sulfonyl (S=O, ~1350 cm) and ether (C–O–C, ~1250 cm) functional groups .
Q. How does the sulfonyl group influence the compound’s stability under varying pH conditions?
The sulfonyl group enhances hydrolytic stability in acidic conditions compared to ester or amide linkages. However, basic conditions (pH > 10) may induce partial hydrolysis of the sulfonate ester, forming sulfonic acid byproducts. Stability assays using HPLC or NMR under controlled pH (e.g., phosphate buffers) are recommended to quantify degradation .
Intermediate Research Questions
Q. What strategies can mitigate competing side reactions during sulfonylation?
Competing reactions like over-sulfonylation or ring sulfonation are minimized by:
- Using bulky bases (e.g., DBU) to deprotonate the benzimidazole nitrogen selectively .
- Maintaining low temperatures (0–5°C) to slow electrophilic aromatic substitution on the naphthalene ring .
- Employing stoichiometric control (1:1 molar ratio of sulfonyl chloride to benzimidazole) .
Q. How do electronic effects of the ethoxy group impact reactivity in cross-coupling reactions?
The ethoxy group’s electron-donating nature activates the naphthalene ring for electrophilic substitution but may deactivate it toward nucleophilic attack. Density Functional Theory (DFT) calculations can predict charge distribution, guiding reaction design (e.g., Suzuki-Miyaura coupling vs. Ullmann coupling) .
Advanced Research Questions
Q. How can conflicting data on sulfonyl group reactivity be resolved in mechanistic studies?
Discrepancies in sulfonate ester hydrolysis rates (e.g., acidic vs. basic conditions) may arise from solvent polarity or counterion effects. Isotopic labeling (e.g., -water) paired with kinetic isotope effect (KIE) studies can elucidate nucleophilic attack pathways. Comparative studies with analogs (e.g., methoxy vs. ethoxy substituents) isolate steric/electronic contributions .
Q. What theoretical frameworks guide the design of benzimidazole-based inhibitors targeting biological receptors?
- Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., kinases) by simulating interactions between the sulfonyl group and catalytic pockets .
- Structure-Activity Relationship (SAR) models correlate substituent effects (e.g., ethoxy position) with inhibitory potency, validated via in vitro assays (e.g., IC measurements) .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
Single-crystal X-ray diffraction provides unambiguous proof of substitution patterns (e.g., 1-sulfonyl vs. 2-sulfonyl isomers). For example, intermolecular hydrogen bonds (e.g., C–H···O) in the crystal lattice stabilize specific conformations, which can be compared with computational models (Mercury CSD) .
Methodological Considerations
Q. What experimental designs are optimal for comparative studies of analogs?
- Fixed-design experiments : Use a standardized protocol (e.g., identical reaction time/temperature) to synthesize analogs (e.g., varying alkoxy groups) .
- Mixed-methods analysis : Combine quantitative data (e.g., yield, IC) with qualitative observations (e.g., crystallization behavior) to identify outliers .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .
- Dose-response reevaluation : Test conflicting compounds under identical assay conditions (e.g., cell line, incubation time) to control for methodological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
